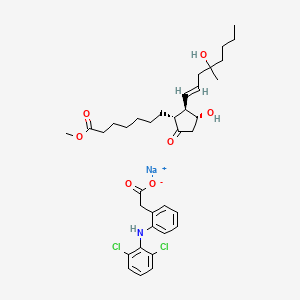

Diclofenac Sodium and Misoprostol

Description

Properties

Molecular Formula |

C36H48Cl2NNaO7 |

|---|---|

Molecular Weight |

700.7 g/mol |

IUPAC Name |

sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate;methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5.C14H11Cl2NO2.Na/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3;15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3;1-7,17H,8H2,(H,18,19);/q;;+1/p-1/b12-10+;;/t17-,18-,20-,22?;;/m1../s1 |

InChI Key |

HDEFOQFNRFJUCB-ZJJFNMROSA-M |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |

Origin of Product |

United States |

Mechanistic Pharmacology of Diclofenac Sodium

Cyclooxygenase (COX) Inhibition Mechanisms

Diclofenac (B195802) exerts its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com Diclofenac is known to inhibit both major isoforms of the COX enzyme, COX-1 and COX-2. researchgate.netjptcp.com

Investigation of COX-1 Inhibition

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate various physiological processes, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation. patsnap.com Diclofenac's inhibition of COX-1 is a key factor in some of its associated side effects. patsnap.com Studies have shown that diclofenac acts as a non-selective inhibitor of both COX-1 and COX-2. jptcp.com Research indicates that at therapeutic concentrations, diclofenac can significantly inhibit COX-1 activity. For instance, one study demonstrated a mean COX-1 inhibition of 50% with a diclofenac dose of 50 mg three times daily. ajmc.com This inhibition disrupts the production of homeostatic prostaglandins, which can lead to gastrointestinal complications. patsnap.com

Investigation of COX-2 Inhibition

The COX-2 enzyme is typically inducible, meaning its expression is upregulated at sites of inflammation by various mediators. nih.gov This isoform is primarily responsible for the production of prostaglandins that mediate inflammation and pain. patsnap.com Diclofenac's anti-inflammatory and analgesic properties are largely attributed to its inhibition of COX-2. patsnap.com Research has demonstrated that diclofenac is a potent inhibitor of COX-2. ajmc.com In vivo studies have shown that diclofenac can achieve a high degree of COX-2 inhibition. For example, a study using a daily dose of 50 mg of diclofenac three times a day resulted in a mean COX-2 inhibition of 93.9%. ajmc.com This potent inhibition of COX-2 at the site of inflammation is central to its therapeutic efficacy. nih.gov In silico studies have further elucidated this interaction, showing that diclofenac binds to amino acid residues within the COX-2 receptor, thereby blocking the conversion of arachidonic acid to prostaglandin (B15479496) PGG2. umm.ac.id

Research into Diclofenac's COX Selectivity Profile

The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. While diclofenac inhibits both isoforms, research suggests it exhibits a degree of selectivity for COX-2. wikipedia.org The reported COX-2 selectivity of diclofenac varies in the literature, with some studies suggesting it is relatively equipotent in inhibiting both COX-1 and COX-2, while others indicate a preferential inhibition of COX-2. nih.govresearchgate.net

In vitro studies have shown that the concentration of diclofenac required to inhibit COX-1 activity by 50% is significantly higher than that needed to achieve the same level of inhibition for COX-2. ajmc.com Specifically, the concentration of diclofenac needed to reduce COX-1 activity by 50% is 29 times the concentration required to reduce COX-2 activity by the same amount. ajmc.com This suggests a greater potency towards COX-2. Comparative studies have found that diclofenac has a COX-2 selectivity profile similar to that of celecoxib, a known COX-2 selective inhibitor. researchgate.net However, it is important to note that the achieved selectivity in a clinical setting can be influenced by the dosage administered. ajmc.com

| NSAID | Mean COX-1 Inhibition (%) | Mean COX-2 Inhibition (%) |

|---|---|---|

| Diclofenac (50 mg 3x daily) | 50 | 93.9 |

| Ibuprofen (800 mg 3x daily) | 89 | 71.4 |

| Naproxen (500 mg 2x daily) | 95 | 71.5 |

| Meloxicam (15 mg daily) | 53 | 77.5 |

Prostaglandin Synthesis Inhibition Research

The primary mechanism of action for diclofenac is the inhibition of prostaglandin synthesis. nih.govresearchgate.net By blocking the COX enzymes, diclofenac effectively reduces the production of various prostaglandins that play a central role in inflammation and pain signaling. patsnap.comdrugbank.com

Impact on Prostanoid Biosynthesis Pathways

Prostanoids are a subclass of eicosanoids consisting of prostaglandins (PGs), thromboxanes (TXs), and prostacyclins. The synthesis of these molecules begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate, prostaglandin H2 (PGH2). umm.ac.id PGH2 is subsequently metabolized by various specific synthases into different prostanoids, each with distinct biological activities.

Diclofenac's inhibition of COX-1 and COX-2 disrupts this entire cascade, leading to a significant reduction in the production of key prostanoids, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). Diclofenac is considered one of the most potent inhibitors of PGE2 synthesis, a primary prostanoid that is elevated during an inflammatory response. It also inhibits the synthesis of thromboxanes, particularly thromboxane B2 (TXB2). This broad-spectrum inhibition of prostanoid biosynthesis is fundamental to its anti-inflammatory and analgesic effects. drugbank.com

Downstream Cellular Signaling Pathways Affected by Prostaglandin Reduction

The reduction in prostaglandin levels caused by diclofenac has significant downstream effects on various cellular signaling pathways. Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the surface of target cells. ahajournals.org The activation of these receptors triggers a cascade of intracellular signaling events.

For example, prostaglandin E2 (PGE2) can bind to four different subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to different signaling pathways. nih.gov

EP1 receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium. ahajournals.org

EP2 and EP4 receptors are coupled to Gs proteins and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). ahajournals.orgplos.org This pathway can influence a variety of cellular processes, including inflammation, cell proliferation, and immune responses. nih.govplos.org

EP3 receptors can couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. ahajournals.org

By reducing the amount of available prostaglandins, diclofenac effectively dampens the activation of these downstream signaling pathways. This modulation of cellular signaling contributes to its therapeutic effects by reducing vasodilation, leukocyte infiltration, and sensitization of nociceptive nerve endings. drugbank.com For instance, the reduction of PGE2 limits the activation of the EP2 and EP4 receptors on immune cells, which can influence T-cell differentiation and cytokine production. nih.gov

| Receptor | Primary G-Protein Coupling | Downstream Effect |

|---|---|---|

| EP1 | Gq | ↑ Intracellular Ca2+ |

| EP2 | Gs | ↑ cAMP |

| EP3 | Gi | ↓ cAMP |

| EP4 | Gs | ↑ cAMP |

| IP (Prostacyclin) | Gs | ↑ cAMP |

| TP (Thromboxane) | Gq/Gi/Gs | ↑ Intracellular Ca2+, Modulates cAMP |

Other Proposed Molecular Mechanisms of Diclofenac

While the primary anti-inflammatory, analgesic, and antipyretic properties of diclofenac are attributed to its inhibition of cyclooxygenase (COX) enzymes, extensive research has revealed a broader pharmacological profile. nih.govresearchgate.net Diclofenac's activity extends beyond COX inhibition, encompassing a variety of molecular pathways that may contribute to its high potency. nih.govwikipedia.org These additional mechanisms include the modulation of other inflammatory cascades, ion channels, and neurotransmitter systems.

Inhibition of Lipoxygenase Pathway and Phospholipase A2:

Some evidence suggests that diclofenac is unique among nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit the lipoxygenase pathway, which in turn reduces the formation of pro-inflammatory leukotrienes. wikipedia.orgatchealthcare.com.ph The drug may also inhibit phospholipase A2 (PLA2), a key enzyme that processes membrane phospholipids (B1166683) to form arachidonic acid, the precursor for both prostaglandins and leukotrienes. mdpi.comhaleonhealthpartner-ewa.com In fact, the three-dimensional structure of the complex formed between phospholipase A2 and diclofenac has been determined, showing that diclofenac occupies a favorable position in the substrate-binding hydrophobic channel. nih.gov This dual inhibition of both the cyclooxygenase and lipoxygenase pathways may explain its high therapeutic efficacy. mdpi.comnih.gov

At higher concentrations, diclofenac has been shown to reduce the formation of lipoxygenase products, not by direct enzyme inhibition, but by decreasing the intracellular levels of free arachidonic acid by enhancing its reincorporation into triglycerides. nih.gov

Modulation of Ion Channels:

Diclofenac has been shown to modulate various ion channels, which may contribute to its analgesic effects. nih.gov These interactions are generally not related to COX inhibition and may involve direct drug-channel interactions or interference with second messenger generation. nih.gov

Potassium (K+) Channels: Diclofenac can act as a positive allosteric modulator of KCNQ- and BK-potassium channels. wikipedia.orgproteopedia.org By opening these channels, it leads to hyperpolarization of the cell membrane, which can reduce neuronal excitability. wikipedia.orgproteopedia.org Studies have provided pharmacological evidence for the activation of K+ channels by diclofenac. wikipedia.org

Sodium (Na+) Channels: Diclofenac has been observed to block voltage-dependent sodium channels. wikipedia.orgproteopedia.org It inhibits the reactivation of these channels after they have been activated, a mechanism known as phase inhibition. wikipedia.orgproteopedia.org

Calcium (Ca2+) Channels: Research on neonatal rat ventricular cardiomyocytes has shown that diclofenac can inhibit L-type Ca2+ channels in a dose-dependent manner. semanticscholar.org

Acid-Sensing Ion Channels (ASICs): Diclofenac can block acid-sensing ion channels. nih.govwikipedia.orgproteopedia.org These channels are involved in nociception, and their inhibition by diclofenac may contribute to its pain-relieving effects. wikipedia.org

Modulation of Ion Channels by Diclofenac

| Ion Channel Type | Effect of Diclofenac | Potential Consequence | Reference |

|---|---|---|---|

| Potassium (K+) Channels (KCNQ, BK) | Positive allosteric modulation (activation) | Hyperpolarization of cell membrane, reduced neuronal excitability | wikipedia.orgproteopedia.org |

| Voltage-Dependent Sodium (Na+) Channels | Blockade (phase inhibition) | Inhibition of channel reactivation | wikipedia.orgproteopedia.org |

| L-type Calcium (Ca2+) Channels | Inhibition | Suppression of calcium influx | semanticscholar.org |

| Acid-Sensing Ion Channels (ASICs) | Blockade | Inhibition of nociceptive signaling | nih.govwikipedia.orgproteopedia.org |

Influence on Other Signaling Pathways and Receptors:

Diclofenac's mechanism of action also involves several other signaling pathways and receptors that are implicated in inflammation and pain. nih.gov

Nitric Oxide (NO) Pathway: Research suggests that diclofenac can activate the nitric oxide-cGMP antinociceptive pathway. nih.govncats.io However, other studies have shown that in cultured astrocytes and microglia, diclofenac can enhance proinflammatory cytokine-induced nitric oxide production through NF-κB signaling, which may lead to cell damage. nih.govresearchgate.netnih.gov

Substance P: There is evidence that diclofenac can reduce increased levels of substance P, a proinflammatory neuropeptide involved in nociception, in the synovial fluid of patients with rheumatoid arthritis. nih.gov

N-methyl-D-aspartate (NMDA) Receptors: Inhibition of NMDA receptor hyperalgesia is another proposed mechanism. nih.govresearchgate.net The analgesic effects of diclofenac on muscle pain are reported to be mediated by peripheral NMDA pain receptors. mdpi.comnih.gov

Thromboxane-Prostanoid Receptor: Diclofenac may inhibit the thromboxane-prostanoid receptor. nih.govncats.io

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Inhibition of PPARγ is another potential mechanism of action. nih.govncats.io

Interleukin-6 (IL-6): Diclofenac may alter the production of the proinflammatory cytokine Interleukin-6. nih.govresearchgate.net

P-glycoprotein (P-gp): Studies have shown that diclofenac treatment can increase the expression and activity of P-glycoprotein at the blood-brain barrier. plos.org

Proton-Coupled Amino Acid Transporter (PAT1): In vitro studies have demonstrated that diclofenac can act as a non-translocated inhibitor of the intestinal proton-coupled amino acid transporter (PAT1). mdpi.com

Additional Molecular Targets of Diclofenac

| Target | Effect of Diclofenac | Potential Consequence | Reference |

|---|---|---|---|

| Nitric Oxide-cGMP Pathway | Activation (antinociceptive) / Enhancement of production (proinflammatory) | Pain modulation / Potential for cell damage | nih.govncats.ionih.govresearchgate.netnih.gov |

| Substance P | Inhibition/Reduction | Reduced nociception | nih.gov |

| NMDA Receptors | Inhibition of hyperalgesia | Analgesia | nih.govresearchgate.netmdpi.comnih.gov |

| Thromboxane-Prostanoid Receptor | Inhibition | Anti-inflammatory effect | nih.govncats.io |

| PPARγ | Inhibition | Modulation of inflammation and metabolism | nih.govncats.io |

| Interleukin-6 (IL-6) | Alteration of production | Modulation of inflammatory response | nih.govresearchgate.net |

| P-glycoprotein (P-gp) | Increased expression and activity | Altered drug transport across blood-brain barrier | plos.org |

| Proton-Coupled Amino Acid Transporter (PAT1) | Non-translocated inhibition | Altered intestinal amino acid transport | mdpi.com |

Mechanistic Pharmacology of Misoprostol

Prostaglandin (B15479496) E1 (PGE1) Analog Activity and Receptor Interaction Research

Misoprostol (B33685) is structurally designed to mimic the actions of naturally occurring PGE1. wikipedia.orgnumberanalytics.com This analog activity is central to its pharmacological effects. Research has demonstrated that misoprostol and its active metabolite, misoprostol acid, bind to and activate prostaglandin E receptors. numberanalytics.compatsnap.com This interaction is the initial step in a cascade of events that ultimately modulate gastric acid secretion and enhance the defensive properties of the gastric mucosa. numberanalytics.com

The development of misoprostol as a stable and orally active compound was a significant advancement, as natural PGE1 is rapidly metabolized and not suitable for oral administration. mdedge.com In vitro studies utilizing tritiated misoprostol acid as a ligand have been instrumental in identifying and characterizing specific prostaglandin receptors on canine parietal cells. fda.gov These studies have shown that the binding of misoprostol to these receptors is a key determinant of its antisecretory activity. fda.gov Furthermore, the crystal structure of misoprostol's free acid form bound to the prostaglandin E2 receptor 3 (EP3) has been resolved, providing atomic-level detail of this critical interaction. nih.gov This structural information reveals a completely enclosed binding pocket, which likely contributes to the long residence time of misoprostol on the receptor. nih.gov

Gastric Antisecretory Mechanisms Research

A primary pharmacological action of misoprostol is the inhibition of gastric acid secretion. foiservices.comhres.ca This effect is a direct consequence of its interaction with prostaglandin receptors on parietal cells in the stomach. nih.govaapharma.ca

Misoprostol has been shown to be a potent inhibitor of both basal (resting) and stimulated gastric acid secretion. fda.govnih.gov It effectively reduces acid secretion stimulated by various factors, including meals, histamine (B1213489), pentagastrin (B549294), and caffeine. fda.govnih.gov

In healthy human subjects, a 200 mcg dose of misoprostol was found to inhibit basal acid secretion by 100%. hres.ca Studies in healthy male volunteers demonstrated that misoprostol significantly reduced basal acid secretion by 91% to 93% across different doses. nih.gov The inhibitory effect of misoprostol on food-stimulated intragastric acidity has been observed to be significant for up to two hours after administration. nih.gov Animal studies in dogs have also confirmed that misoprostol inhibits gastric acid secretion stimulated by histamine, pentagastrin, and meals. foiservices.com Research in rats has shown that misoprostol decreases acid secretion during pentagastrin stimulation without reducing gastric mucosal blood flow, indicating a direct inhibitory effect on the parietal cells. nih.gov

Table of Research Findings on Misoprostol's Inhibition of Gastric Acid Secretion

| Study Type | Stimulus | Species | Key Findings | Citation |

|---|---|---|---|---|

| Clinical Trial | Basal | Human | 100% inhibition of basal acid secretion with 200 mcg dose. | hres.ca |

| Clinical Trial | Basal | Human | 91-93% reduction in basal acid secretion with 200-800 mcg doses. | nih.gov |

| Clinical Trial | Food | Human | Significant inhibition of food-stimulated acidity for 2 hours post-dosing. | nih.gov |

| Clinical Trial | Pentagastrin | Human | 27-51% reduction in mean 2-hour acid secretion with 200-800 mcg doses. | nih.gov |

| Animal Study | Histamine, Pentagastrin, Meal | Dog | Inhibition of stimulated gastric acid secretion. | foiservices.com |

| Animal Study | Pentagastrin | Rat | Decreased acid secretion without decreasing mucosal blood flow. | nih.gov |

Role of Parietal Cell Receptors in Gastric Acid Secretion Modulation

Misoprostol, a synthetic analogue of prostaglandin E1, plays a significant role in modulating gastric acid secretion through its interaction with specific receptors on parietal cells in the stomach. drugbank.comnih.govpatsnap.com These parietal cells are the primary producers of gastric acid. patsnap.com The mechanism of action involves misoprostol binding to prostaglandin E1 (PGE1) receptors on the surface of these cells. nih.govpatsnap.comgpnotebook.com This binding action inhibits the secretion of both basal (resting) and nocturnal gastric acid. nih.gov Furthermore, it curtails acid secretion stimulated by various factors including food, alcohol, nonsteroidal anti-inflammatory drugs (NSAIDs), histamine, and caffeine. nih.gov

Gastric Mucosal Protective Mechanisms Research

Beyond its role in reducing gastric acid, misoprostol exhibits significant protective effects on the gastric mucosa through multiple mechanisms. numberanalytics.compfizermedicalinformation.com These protective actions are crucial for preventing and healing the mucosal damage that can be caused by agents like NSAIDs. pfizermedicalinformation.com Research indicates that misoprostol's protective capacity is multifaceted, involving the enhancement of the mucosa's natural defense systems. numberanalytics.comnih.gov

Research on Promotion of Bicarbonate and Mucus Production

A primary protective mechanism of misoprostol is its ability to stimulate the production of mucus and bicarbonate in the gastrointestinal tract. drugbank.compatsnap.comgpnotebook.com This increased secretion acts as a physiological barrier, helping to neutralize gastric acid and shield the mucosal lining from damage. patsnap.comnumberanalytics.com Studies have demonstrated a dose-dependent increase in mucus secretion following misoprostol administration. hres.ca For instance, research in healthy volunteers showed that misoprostol at doses of 200, 400, and 800 mcg increased basal mucus secretion by 37%, 82%, and 95% respectively. hres.ca

This enhanced production of a protective mucus layer, coupled with increased bicarbonate secretion in the duodenum, is a key component of misoprostol's cytoprotective effect. drugbank.comgpnotebook.comhres.ca The thickening of the mucosal bilayer reduces the backflow of hydrogen ions into the mucosa, further preserving its integrity. nih.gov It's important to note that while misoprostol's ability to increase bicarbonate and mucus production has been clearly demonstrated, in humans this effect is typically observed at doses of 200 mcg and above, which are also doses that inhibit gastric acid secretion. e-lactancia.org This makes it challenging to definitively separate the mucosal protective effects from the antisecretory effects in a clinical context. e-lactancia.org

Table 1: Effect of Misoprostol on Basal Mucus Secretion

| Misoprostol Dose | Increase in Mucus Secretion | Statistical Significance |

|---|---|---|

| 200 mcg | 37% | Not specified |

| 400 mcg | 82% | p < 0.05 |

| 800 mcg | 95% | p < 0.01 |

Data sourced from a study in healthy male volunteers. hres.ca

Modulation of Gastric Mucosal Blood Flow

Misoprostol also contributes to the protection of the gastric mucosa by modulating its blood flow. gpnotebook.comhres.ca Adequate blood flow is essential for maintaining the health and integrity of the mucosal tissue. droracle.ai Research has shown that misoprostol can increase gastric mucosal blood flow. gpnotebook.comhres.cahres.ca In one study using a canine gastric chamber model, topical application of misoprostol resulted in a transient but significant 18% increase in gastric mucosal blood flow (GMBF). nih.gov

However, the precise role of sustained increased blood flow in misoprostol's protective action is a subject of ongoing research. In the same canine study, despite the initial increase, GMBF returned to baseline levels and subsequently decreased during aspirin (B1665792) administration, yet the mucosa remained protected. nih.gov This suggests that the maintenance of GMBF may not be the primary mechanism for cytoprotection by misoprostol in all contexts. nih.gov Another study in a sepsis model in cats found that while topical misoprostol did increase gastric mucosal blood flow early in sepsis, its protective effect was not dependent on this increased flow. bmj.com Conversely, research in cirrhotic rats, which have depressed gastric prostaglandin synthesis, showed that topically applied misoprostol caused significantly greater increases in gastric perfusion velocity compared to controls, suggesting that in certain conditions, this vascular effect is more pronounced. nih.gov

Contribution to Mucosal Integrity and Barrier Function

Misoprostol reinforces the integrity and barrier function of the gastric mucosa through several actions. nih.gov The combination of reduced gastric acid and enhanced mucus and bicarbonate secretion creates a more favorable environment for the mucosal lining. nih.govpatsnap.com This leads to a thickening of the mucosal bilayer, which enhances the regulation of mucosal blood flow and helps preserve the mucosa's capacity to regenerate new cells. drugbank.comnih.gov

Studies have shown that misoprostol can protect the gastric mucosa from various irritants. hres.ca In endoscopic studies, misoprostol significantly inhibited damage to the gastroduodenal mucosa induced by aspirin, tolmetin, and ethanol. nih.gov One study highlighted that the protective effects of misoprostol against ethanol-induced injury were significantly greater than those of cimetidine (B194882), even when cimetidine was given at a dose that effectively suppresses acid secretion. nih.govhres.ca This indicates that misoprostol possesses a mucosal protective property that is independent of its antisecretory action. nih.govhres.ca The basis for this effect is thought to involve a direct action on the barrier functions of the stomach. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diclofenac (B195802) Sodium |

| Misoprostol |

| Prostaglandin E1 |

| Histamine |

| Cimetidine |

| Aspirin |

| Tolmetin |

| Ibuprofen |

| Naproxen |

| Piroxicam |

| Mifepristone |

| Methotrexate |

| Bradykinin (B550075) |

| Indomethacin (B1671933) |

| Antipyrine |

| Propranolol |

| Diazepam |

| Sucralfate |

| Ethanol |

Integrated Pharmacodynamics of Diclofenac Sodium and Misoprostol

Combined Modulation of Prostaglandin (B15479496) Pathways and Effects on Biological Systems

The combination of diclofenac (B195802) and misoprostol (B33685) results in a dual modulation of prostaglandin-mediated pathways, producing a net therapeutic benefit.

Diclofenac's Action: As a non-selective NSAID, diclofenac reversibly inhibits both COX-1 and COX-2 enzymes. jptcp.comnih.gov Inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects by reducing the synthesis of prostaglandins (B1171923) like PGE2 at sites of inflammation. nih.gov However, the concurrent inhibition of the constitutively expressed COX-1 enzyme disrupts its homeostatic functions, particularly in the GI tract, where prostaglandins are vital for maintaining mucosal integrity. jptcp.comresearchgate.net

Misoprostol's Action: Misoprostol is a synthetic analog of prostaglandin E1. hres.capatsnap.com It exerts its effects by directly binding to prostaglandin receptors on various cells, including the parietal and epithelial cells of the stomach. patsnap.comnumberanalytics.com This binding mimics the action of natural prostaglandins, effectively replacing those whose synthesis has been blocked by diclofenac. fiveable.me

The integrated effect is a systemic reduction of inflammatory prostaglandins by diclofenac, providing pain relief, coupled with a localized restoration of protective prostaglandin effects in the stomach by misoprostol, thereby safeguarding the gastric lining. pfizermedicalinformation.com

| Compound | Target Enzyme/Receptor | Effect on Prostaglandin Synthesis/Action | Primary Biological System Affected | Outcome |

|---|---|---|---|---|

| Diclofenac Sodium | COX-1 and COX-2 Enzymes | Inhibition of Synthesis | Peripheral Tissues (Inflammation) & Gastric Mucosa | Reduced Inflammation & Pain; Reduced Gastric Protection |

| Misoprostol | Prostaglandin E1 Receptors | Mimics/Replaces Prostaglandins | Gastric Mucosa | Restored Gastric Protection |

| Combined Effect | N/A | Selective Restoration | Whole Body | Anti-inflammatory/Analgesic Effect with Gastric Protection |

Mechanistic Research on Counteracting NSAID-Induced Gastrointestinal Damage

The gastroprotective effect of misoprostol in the context of diclofenac therapy is a result of its ability to counteract multiple damage pathways initiated by the NSAID.

Diclofenac-induced GI toxicity is significantly mediated by its inhibition of the COX-1 enzyme, which is constitutively expressed in the gastric mucosa and plays a crucial housekeeping role. researchgate.netyoutube.com The inhibition of COX-1 leads to a deficiency of prostaglandins, which are essential for several protective functions:

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins promote the secretion of a thick mucus layer and bicarbonate ions, which form a protective barrier against the corrosive effects of gastric acid. patsnap.comfda.gov Their depletion by diclofenac weakens this barrier.

Maintenance of Mucosal Blood Flow: Prostaglandins help maintain adequate blood flow to the gastric mucosa, which is vital for delivering oxygen and nutrients and removing waste products, thus supporting the health and repair of epithelial cells. hres.ca Inhibition of these prostaglandins can lead to reduced blood flow and mucosal ischemia.

Cellular Proliferation and Repair: Prostaglandins are involved in promoting the proliferation of epithelial cells, facilitating the rapid repair of any mucosal damage. hres.ca

Studies have shown that the ulcerogenic properties of NSAIDs require the inhibition of both COX-1 and COX-2. wjgnet.com Inhibition of COX-1 can lead to an upregulation of COX-2 expression in the gastric mucosa, and the prostaglandins produced by COX-2 may serve as a compensatory mechanism to help maintain mucosal integrity. wjgnet.com

Beyond prostaglandin inhibition, diclofenac can exert direct toxic effects on the gastrointestinal epithelium through COX-independent mechanisms.

Uncoupling of Mitochondrial Oxidative Phosphorylation: Diclofenac can interfere with mitochondrial function by acting as an uncoupler of oxidative phosphorylation. mdpi.comekb.eg This process reduces the production of cellular ATP, which is critical for maintaining cellular integrity and function. ATP depletion can damage the intercellular junctions in the GI tract, leading to increased mucosal permeability and cell death. mdpi.com Diclofenac has also been shown to induce mitochondrial permeability transition pore (MPT) opening, which dissipates the proton gradient across the inner mitochondrial membrane, further impairing energy production. mdpi.comnih.gov

Disruption of Intestinal Permeability: Diclofenac can directly increase the permeability of the intestinal barrier. frontiersin.orgnih.gov This allows for the translocation of luminal aggressors such as bacteria, bile acids, and toxins across the epithelial barrier, triggering an inflammatory response. frontiersin.org Studies using primary human intestinal epithelial cells have shown that diclofenac disrupts the tight junctions that are essential for maintaining the barrier function. altisbiosystems.com This increased permeability can lead to inflammation, erosions, and ulceration. frontiersin.org

Research has identified gastric hypermotility as a key initial event in the pathogenesis of NSAID-induced gastric damage. nih.govnih.gov This response is causally linked to prostaglandin deficiency resulting from COX-1 inhibition. wjgnet.comnih.gov The enhanced gastric motility is thought to cause rhythmic hypercontractions of the stomach, leading to microcirculatory disturbances and ischemic-reperfusion-like changes that contribute to mucosal injury. nih.gov

The cornerstone of misoprostol's protective mechanism is the direct restoration of prostaglandin levels in the gastric mucosa, thereby counteracting the deficiency caused by diclofenac. hres.canih.gov As a synthetic PGE1 analog, misoprostol binds to prostaglandin receptors on gastric epithelial and parietal cells, initiating a cascade of protective effects. patsnap.comnumberanalytics.com

| Protective Mechanism | Description of Action | Reference |

|---|---|---|

| Increased Mucus Production | Stimulates the secretion of viscous mucus, which acts as a physical barrier between the gastric lining and luminal acid. | patsnap.comfda.govnumberanalytics.com |

| Increased Bicarbonate Secretion | Enhances the secretion of bicarbonate into the mucus layer, neutralizing hydrogen ions before they can reach the epithelial cells. | patsnap.comnumberanalytics.comnumberanalytics.com |

| Inhibition of Gastric Acid Secretion | Binds to receptors on parietal cells, inhibiting basal and stimulated gastric acid secretion. This effect is more pronounced at higher doses. | patsnap.comfda.gov |

| Increased Mucosal Blood Flow | Helps maintain or increase blood flow to the mucosa, ensuring cellular integrity and facilitating repair processes. | hres.ca |

By replenishing the local supply of prostaglandins, misoprostol effectively restores the stomach's natural defense and repair mechanisms that are compromised by diclofenac. fiveable.menih.gov This targeted replacement allows for the continued use of the effective anti-inflammatory agent while significantly reducing the risk of developing gastric and duodenal ulcers. nih.gov

Pharmacokinetic Research

Absorption Profiles of Diclofenac (B195802) and Misoprostol (B33685) in Research Models

The absorption of both diclofenac and misoprostol is a critical first step in their therapeutic action. Research has shown that both compounds are extensively absorbed following oral administration. nih.gov

Diclofenac: After oral administration, diclofenac is completely absorbed from the gastrointestinal tract. drugbank.comfda.gov However, it undergoes significant first-pass metabolism, meaning that only about 50-60% of the drug reaches the systemic circulation unchanged. drugbank.comfda.govnih.gov The rate of absorption can vary depending on the formulation and the presence of food. nih.gov For instance, enteric-coated tablets, designed to protect the stomach, can lead to variable peak plasma concentrations (Cmax) and time to reach Cmax (Tmax). nih.gov In some cases, irregular or multiple peaks in plasma concentration profiles have been observed, which may be better described by multi-segment absorption models. oup.com Research in dog models has also explored transbuccal absorption, indicating that diclofenac sodium can permeate the buccal mucosa. acs.org

Misoprostol: Misoprostol is also rapidly absorbed after oral administration. nih.govnumberanalytics.com It is quickly converted to its active metabolite, misoprostol acid, which is detectable in plasma. nih.govglowm.com In fact, the parent compound, misoprostol, is typically not found in plasma after oral dosing. nih.govhres.ca Peak plasma concentrations of misoprostol acid are generally reached within 12 to 30 minutes. nih.govnumberanalytics.com The rate and extent of absorption can be influenced by the route of administration, with sublingual and oral routes leading to faster absorption compared to vaginal administration. researchgate.netnih.gov Food and concomitant antacid use can decrease the rate and total availability of misoprostol acid, though this is not always considered clinically significant. glowm.compfizermedicalinformation.com

The pharmacokinetic profiles of both diclofenac and misoprostol, when administered as a fixed-dose combination tablet, are similar to their profiles when administered as separate tablets. pfizermedicalinformation.comdrugs.com

Metabolism Pathways in Research Models

Once absorbed, both diclofenac and misoprostol undergo extensive metabolism, primarily in the liver.

Diclofenac Metabolism (e.g., Glucuronidation, Sulfation, Cytochrome P450 Enzymes)

Diclofenac is extensively metabolized in the liver through several key pathways. ontosight.ai The primary routes of metabolism involve hydroxylation and subsequent conjugation. nih.gov

Cytochrome P450 (CYP) Enzymes: Several CYP enzymes are responsible for the initial hydroxylation of diclofenac. ontosight.ai

CYP2C9 is the primary enzyme involved in the formation of the major metabolite, 4'-hydroxydiclofenac. nih.govnih.gov It also contributes to the formation of a minor metabolite, 3'-hydroxydiclofenac. nih.gov

CYP3A4 is predominantly involved in the formation of another minor metabolite, 5-hydroxydiclofenac. nih.gov

Other CYP enzymes like CYP2C8 and CYP2C19 may also play a lesser role. nih.govresearchgate.net

Glucuronidation and Sulfation: Following hydroxylation, both the parent diclofenac molecule and its hydroxylated metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govontosight.ainih.gov Acyl glucuronidation of diclofenac itself is a significant pathway, primarily catalyzed by the enzyme UGT2B7. nih.gov These conjugation reactions produce more water-soluble compounds that are more easily excreted. nih.gov

The major metabolites of diclofenac, such as 4'-hydroxydiclofenac, are generally considered to have weak pharmacological activity. fda.gov However, some reactive intermediates formed during metabolism, such as quinone imines, have been implicated in potential hepatotoxicity. nih.govtandfonline.com

Misoprostol Metabolism (e.g., De-esterification to Active Metabolite, Further Reduction)

Misoprostol is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active. nih.gov

De-esterification: The primary and most crucial metabolic step for misoprostol is rapid de-esterification to its active metabolite, misoprostol acid (also known as SC-30695). nih.govnih.govdrugbank.com This conversion happens quickly, and as a result, the parent misoprostol is not detectable in plasma after oral administration. nih.govhres.ca

Further Metabolism: Misoprostol acid undergoes further metabolic conversion through pathways typically associated with fatty acid metabolism. nih.govhres.ca These include:

Beta-oxidation of the alpha side chain. nih.gov

Omega-oxidation of the beta side chain. nih.gov

Reduction to prostaglandin (B15479496) F analogs. nih.gov

These subsequent metabolic steps lead to the formation of inactive metabolites that are then excreted from the body. nih.gov

Excretion Pathways in Research Models

Following metabolism, the byproducts of diclofenac and misoprostol are eliminated from the body through various excretion pathways.

Diclofenac: The elimination of diclofenac and its metabolites occurs through both urinary and biliary excretion. nih.gov

Approximately 65% of a dose is excreted in the urine, primarily as glucuronide and sulfate conjugates of the metabolites. fda.govnih.gov

The remaining approximately 35% is excreted in the bile. fda.govnih.gov

Very little (less than 1%) of the unchanged diclofenac is excreted in the urine. fda.govnih.gov

The terminal half-life of unchanged diclofenac is about 2 hours. fda.gov

In rat models, diclofenac and its metabolites have been detected in bile, with levels peaking within a few hours of administration. nih.gov

Misoprostol: The metabolites of misoprostol are primarily excreted in the urine. nih.gov

A significant portion of an administered dose, around 73%, is recovered in the urine as inactive metabolites. drugbank.comaapharma.ca

A smaller amount is excreted in the feces. hres.ca

The elimination half-life of misoprostol acid is short, approximately 20 to 40 minutes. numberanalytics.comglowm.com

Pharmacokinetic Interaction Research between Diclofenac and Misoprostol

A key area of investigation has been whether the co-administration of diclofenac and misoprostol affects the pharmacokinetics of either drug.

Assessment of Pharmacokinetic Interaction at Steady-State

Studies have been conducted to assess the potential for a drug-drug interaction when diclofenac and misoprostol are taken together repeatedly, reaching a steady-state concentration in the body. The consensus from this research is that there is no significant pharmacokinetic interaction between the two drugs. pfizermedicalinformation.comdrugs.comnih.govnih.gov

The pharmacokinetic profiles of both diclofenac and its active metabolite, misoprostol acid, when administered as a fixed-combination tablet, are similar to the profiles observed when the two drugs are given as separate tablets. pfizermedicalinformation.comdrugs.com Multiple-dose studies have confirmed the lack of interaction at steady-state. nih.govnih.gov This means that diclofenac and misoprostol can be given in a combination dosage form without one drug altering the absorption, distribution, metabolism, or excretion of the other. nih.gov

While some studies have noted slight, but not statistically significant, variations in plasma diclofenac concentrations, these have been attributed to inter-individual variations in how different people process the drug, rather than an interaction with misoprostol. nih.gov One study did find that co-administration of misoprostol with a sustained-release formulation of diclofenac significantly reduced the area under the curve (AUC) and the maximum concentration (Cmax) of diclofenac. tci-thaijo.org However, the absorption rate constant and absorption half-life of diclofenac were not significantly changed. tci-thaijo.org

Pharmacokinetic Parameters of Diclofenac and Misoprostol (as Misoprostol Acid)

| Parameter | Diclofenac | Misoprostol Acid |

|---|---|---|

| Time to Peak Concentration (Tmax) | ~1.5-2 hours (enteric-coated) drugbank.com | ~12-30 minutes nih.govnumberanalytics.com |

| Protein Binding | >99% fda.govpfizermedicalinformation.com | <90% nih.govhres.ca |

| Primary Metabolism Site | Liver ontosight.ai | Liver glowm.com |

| Primary Excretion Route | Urine (~65%) and Bile (~35%) fda.govnih.gov | Urine nih.gov |

| Elimination Half-Life | ~2 hours fda.gov | ~20-40 minutes numberanalytics.comglowm.com |

Impact of Dietary Conditions on Absorption Kinetics in Research Models

The presence of food in the gastrointestinal tract has a notable effect on the absorption kinetics of both diclofenac sodium and misoprostol when administered as a combination tablet. fda.govfda.gov Studies conducted on healthy volunteers under fed and fasted conditions have demonstrated that co-administration with food, particularly a high-fat meal, alters key pharmacokinetic parameters. hres.cafda.gov

For the diclofenac component, the presence of food delays the onset of absorption and reduces the peak plasma concentration (Cmax). fda.gov The time to reach peak concentration (Tmax) is prolonged, while the Cmax is decreased. hres.ca Similarly, for misoprostol, which is rapidly absorbed and converted to its active metabolite, misoprostol acid, food diminishes the maximum plasma concentration and reduces its total bioavailability (AUC). pfizermedicalinformation.comfda.gov The Tmax for both diclofenac and misoprostol acid is prolonged when the combination product is taken with food. hres.ca One study noted that while the rate of diclofenac absorption is decreased by food, the extent of absorption is not significantly changed. fda.gov

Table 1: Effect of Food on Pharmacokinetic Parameters of Diclofenac and Misoprostol Acid

| Compound | Parameter | Effect of Food | Approximate Change |

|---|---|---|---|

| Diclofenac | Cmax (Peak Concentration) | Decreased | ~25-53% reduction hres.cafda.gov |

| Tmax (Time to Peak Concentration) | Prolonged | ~50-100% increase hres.cafda.gov | |

| AUC (Total Bioavailability) | No significant change / slight decrease | Variable results hres.cafda.gov | |

| Misoprostol Acid | Cmax (Peak Concentration) | Decreased | ~50% reduction hres.ca |

| Tmax (Time to Peak Concentration) | Prolonged | ~100% increase hres.ca | |

| AUC (Total Bioavailability) | Reduced | Availability is diminished pfizermedicalinformation.comfda.gov |

Disposition Studies in Specific Research Models (e.g., Renal Impairment Models, Hepatic Impairment Models)

The disposition of diclofenac and misoprostol has been evaluated in research models representing specific organ impairment to understand how these conditions affect the drugs' pharmacokinetics.

Renal Impairment Models:

Studies on the disposition of diclofenac in models with renal impairment have shown that the pharmacokinetics are not significantly altered. In subjects with varying degrees of renal impairment (creatinine clearance 3 to 42 mL/min), the area under the curve (AUC) values and elimination rates for diclofenac were found to be comparable to those in healthy individuals. fda.govfda.gov

In contrast, the pharmacokinetics of misoprostol's active metabolite, misoprostol acid, are significantly affected by severe renal impairment. In a study involving subjects with severe renal impairment requiring hemodialysis (mean creatinine (B1669602) clearance of 6.2 mL/min/1.73m²), a single dose of misoprostol resulted in an approximate doubling of the elimination half-life (t½), Cmax, and AUC for misoprostol acid when compared to healthy subjects. pfizermedicalinformation.comdrugs.com

Hepatic Impairment Models:

In research models of hepatic impairment, the disposition of the two compounds shows different responses. For diclofenac, studies in subjects with biopsy-confirmed cirrhosis or chronic active hepatitis did not find significant differences in diclofenac concentrations or urinary elimination values compared to healthy control subjects. fda.govfda.gov

However, the disposition of misoprostol acid is altered in the presence of hepatic impairment. A study in subjects with mild to moderate hepatic impairment demonstrated that the mean AUC and Cmax for misoprostol acid were approximately twice as high as the values observed in healthy subjects. pfizermedicalinformation.comfda.govfda.gov

Table 2: Pharmacokinetic Changes in Specific Research Models

| Impairment Model | Compound | Pharmacokinetic Finding |

|---|---|---|

| Renal Impairment | Diclofenac | AUC and elimination rates are comparable to healthy subjects. fda.govfda.gov |

| Misoprostol Acid | In severe impairment, t½, Cmax, and AUC are approximately doubled. pfizermedicalinformation.comdrugs.com | |

| Hepatic Impairment | Diclofenac | Concentrations and urinary elimination are comparable to healthy subjects. fda.govfda.gov |

| Misoprostol Acid | In mild to moderate impairment, mean AUC and Cmax are approximately doubled. pfizermedicalinformation.comfda.gov |

Pre Clinical and in Vitro Research Models for Mechanistic Studies

In Vitro Studies on Cellular Mechanisms

Canine Parietal Cell Studies and Receptor Binding Assays

In vitro studies utilizing enriched canine parietal cells have been instrumental in elucidating the specific cellular interactions of misoprostol (B33685), the gastroprotective component of the diclofenac (B195802) sodium and misoprostol combination. pfizermedicalinformation.compfizermedicalinformation.comnih.gov These studies have successfully identified and characterized specific prostaglandin (B15479496) E (PGE) receptors on these acid-secreting cells. pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov

Through the use of tritiated misoprostol free acid as a ligand, researchers have demonstrated that receptor binding is a saturable, reversible, and stereo-specific process. pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov The affinity of these receptor sites for misoprostol and its active metabolite, misoprostol free acid, is high. pfizermedicalinformation.compfizermedicalinformation.comosti.gov This high affinity is also observed for other E-type prostaglandins (B1171923), but notably not for F or I-type prostaglandins, nor for unrelated compounds like histamine (B1213489) or cimetidine (B194882). pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov

The correlation between the receptor-site affinity for misoprostol and its antisecretory activity is strong, suggesting that these specific receptors are the primary mediators of its gastric acid-inhibiting effects. pfizermedicalinformation.compfizermedicalinformation.com It is hypothesized that these receptors enable misoprostol to exert a topical effect when administered. pfizermedicalinformation.com

Table 1: Receptor Binding Characteristics of Misoprostol Free Acid in Canine Parietal Cells

| Parameter | Finding | Citation |

|---|---|---|

| Ligand Used | Tritiated Misoprostol Free Acid | nih.govosti.gov |

| Binding Nature | Saturable, Reversible, Stereo-specific | pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov |

| Receptor Affinity | High for Misoprostol, Misoprostol Free Acid, and other E-type Prostaglandins | pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov |

| Receptor Specificity | Low for F or I-type Prostaglandins, Histamine, Cimetidine | pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov |

| Binding Correlation | Correlates well with antisecretory activity | pfizermedicalinformation.compfizermedicalinformation.com |

In Vitro Prostaglandin Synthesis Inhibition Assays

Diclofenac's primary mechanism of action involves the potent inhibition of prostaglandin (PG) synthesis. pfizermedicalinformation.comfda.gov In vitro assays have confirmed that diclofenac is a powerful inhibitor of the cyclooxygenase (COX) enzymes, both COX-1 and COX-2, which are essential for the conversion of arachidonic acid into prostaglandins. pfizermedicalinformation.com This inhibition is a key factor in its anti-inflammatory effects. pfizermedicalinformation.commdpi.com

Prostaglandins are known mediators of inflammation and also play a crucial role in sensitizing afferent nerves and potentiating the pain-inducing action of bradykinin (B550075) in animal models. pfizermedicalinformation.comfda.gov By inhibiting PG synthesis, diclofenac effectively reduces the levels of these mediators in peripheral tissues. pfizermedicalinformation.comfda.gov

Conversely, nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac can lead to a deficiency of prostaglandins within the gastric and duodenal mucosa. pfizermedicalinformation.comfda.gov This deficiency can result in diminished bicarbonate and mucus secretion, which are vital components of the mucosal protective barrier, thereby contributing to the mucosal damage caused by NSAIDs. pfizermedicalinformation.comfda.gov Misoprostol, a synthetic PGE1 analog, counteracts this by providing a direct, protective effect on the mucosa. pfizermedicalinformation.com While misoprostol can increase bicarbonate and mucus production, it is difficult to distinguish whether its ulcer-reducing capability stems from its antisecretory effect, its mucosal protective effect, or a combination of both. pfizermedicalinformation.comfda.gov

Table 2: Effects of Diclofenac and Misoprostol on Prostaglandin-Related Pathways

| Compound | Mechanism | Effect | Citation |

|---|---|---|---|

| Diclofenac | Inhibition of Cyclooxygenase (COX-1 & COX-2) | Potent inhibition of prostaglandin synthesis | pfizermedicalinformation.comfda.govmdpi.com |

| Misoprostol | Synthetic Prostaglandin E1 Analog | Gastric antisecretory and mucosal protective properties | pfizermedicalinformation.comfda.govfda.gov |

Animal Models for Gastric Protection Mechanisms

NSAID-Induced Gastric Damage Models (e.g., Rat Models)

Rat models are frequently employed to study NSAID-induced gastric damage and the protective effects of co-administered agents like misoprostol. nih.govresearchgate.net In these models, administration of diclofenac alone has been shown to produce significant gastric damage, including the formation of ulcers, in a dose-dependent manner. nih.gov

Studies have demonstrated that the co-administration of misoprostol with diclofenac markedly reduces the incidence and severity of these gastric lesions. nih.govresearchgate.net For instance, research has shown that misoprostol can dose-dependently decrease the number of diclofenac-induced ulcers. nih.gov These findings in animal models provide a preclinical basis for the clinical use of the diclofenac/misoprostol combination to mitigate the gastrointestinal toxicity of diclofenac. nih.govresearchgate.net

In some studies, the ulcerogenic effects of diclofenac were compared to other NSAIDs, and the protective effects of misoprostol were evaluated against these as well. researchgate.net The results consistently highlight the ability of misoprostol to prevent gastric ulcers induced by various NSAIDs. researchgate.net

Table 3: Findings from NSAID-Induced Gastric Damage Models in Rats

| Treatment Group | Observed Gastric Effect | Citation |

|---|---|---|

| Diclofenac alone | Significant gastric damage, dose-dependent ulcer formation | nih.gov |

| Diclofenac + Misoprostol | Marked reduction in diclofenac-induced ulcers | nih.govresearchgate.net |

| Misoprostol alone | No production of gastric damage | nih.gov |

Methodologies for Assessing Gastric Mucosal Integrity

The assessment of gastric mucosal integrity in animal models involves a combination of macroscopic and microscopic evaluation techniques. researchgate.net A common macroscopic method is the calculation of an ulcer index, which quantifies the extent of gastric lesions. researchgate.netresearchgate.net This often involves measuring the number and size of ulcers. nih.gov

Histopathological examination of stomach tissue provides a microscopic assessment of mucosal damage. researchgate.net This allows for the detailed evaluation of features such as inflammation, sub-mucosal congestion, and neutrophil infiltration. researchgate.netresearchgate.net Electron microscopy has also been used to examine ultrastructural changes in the gastric mucosa, such as hyperkeratosis on the mucosal surface and alterations in the depth of gastric pits. hres.ca

The integrity of the gastric mucosa is understood to depend on a balance between aggressive factors (like hydrochloric acid and pepsin) and protective factors (such as mucus and bicarbonate secretion, prostaglandins, and mucosal blood flow). researchgate.net Methodologies for assessing gastric mucosal integrity often aim to quantify the impact of substances on this delicate balance.

Studies on Gastric Motility in Animal Models

Investigations into the effects of diclofenac on gastric motility in animal models, specifically in anesthetized rats, have revealed that diclofenac can increase intestinal motility. researchgate.net This motor-stimulating effect of diclofenac was observed to be dose-dependent, with higher doses leading to a more rapid onset of increased motility. researchgate.net

Interestingly, the study also explored the influence of other agents on this diclofenac-induced hypermotility. It was found that misoprostol could decrease or even abolish the increased motility caused by diclofenac. researchgate.net This suggests a potential modulatory role of misoprostol on the gastrointestinal motor effects of diclofenac, in addition to its well-established mucosal protective properties.

Table 4: Effects of Diclofenac and Misoprostol on Gastric Motility in Anesthetized Rats

| Compound/Combination | Effect on Intestinal Motility | Citation |

|---|---|---|

| Diclofenac | Dose-dependent increase in motility | researchgate.net |

| Diclofenac + Misoprostol | Decreased or abolished the increased motility caused by diclofenac | researchgate.net |

Investigation of Intestinal Permeability in Animal Models

Nonsteroidal anti-inflammatory drugs (NSAIDs), including diclofenac, are known to increase intestinal permeability, a key step in the development of gastrointestinal injury. wjgnet.com This increased permeability allows luminal contents to penetrate the mucosa, triggering an inflammatory cascade. wjgnet.comnih.gov Animal models have been crucial in elucidating this mechanism. In rat models, oral administration of diclofenac has been shown to cause significant damage to the small intestine, including mucosal congestion, edema, and ulceration. nih.gov Studies in rats have demonstrated that diclofenac administration increases intestinal permeability within hours. nih.gov For instance, one study using male Sprague-Dawley rats found that diclofenac sodium significantly increased upper GI permeability at 1 hour post-dose and that all tested formulations of diclofenac increased permeability by the 3-hour mark. researchgate.net

Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is used to counteract this damage. wjgnet.commdpi.com Prostaglandins are crucial for maintaining the integrity of the gastrointestinal mucosa. gutnliver.org NSAIDs inhibit prostaglandin synthesis, leading to a deficiency that can diminish bicarbonate and mucus secretion, contributing to mucosal damage. gutnliver.org Research in animal models has shown that prostaglandin analogs can mitigate this effect. A study in rats demonstrated that misoprostol could reduce the increase in intestinal permeability induced by the surfactant sodium dodecyl sulfate (B86663) (SDS), a compound used to experimentally induce gut injury. mdpi.comnih.gov Specifically, misoprostol at concentrations of 1 and 10 µM reduced the SDS-induced permeability by 50% and 75%, respectively. mdpi.com While some studies show misoprostol alleviates NSAID-induced increases in intestinal permeability, others suggest this protective effect may be dose-dependent or that permeability is only partially mediated by prostaglandin levels. wjgnet.comgutnliver.org A pilot study in healthy volunteers showed that co-therapy with misoprostol reduced the incidence of small-intestinal mucosal breaks caused by a two-week course of diclofenac sodium. nih.govgutnliver.org

Research on Neutrophil Activation and Microcirculatory Disturbances in Induced Damage

A critical component of NSAID-induced gastrointestinal damage is the activation of neutrophils and subsequent microcirculatory disturbances. nih.govnih.gov The initial inhibition of prostaglandins by diclofenac can lead to gastric hypermotility, which causes microvascular disturbances and initiates the recruitment and activation of neutrophils. nih.gov These activated neutrophils adhere to the vascular endothelium of the gastric microcirculation, leading to the production of free radicals and proteolytic enzymes that cause tissue damage. nih.gov

Animal models have been instrumental in confirming the role of neutrophils in this pathogenic process.

Rat Models : Studies in rats have shown that making the animals neutropenic (deficient in neutrophils) provides significant protection against the gastric damage typically induced by NSAIDs like indomethacin (B1671933) and naproxen. swolverine.com This protection was observed without altering the inhibition of prostaglandin synthesis by the NSAID, confirming that the damage is a neutrophil-dependent process. swolverine.com Neutrophil infiltration into the gastric mucosa can occur as early as 15 to 30 minutes after NSAID administration in rats. nih.gov

Murine Models : Research using mutant mice further solidifies the role of neutrophils. In a murine model of NSAID-induced injury, depletion of neutrophils resulted in a greater than 50% reduction in damage. frontiersin.org

Minipig Models : In a 28-day study using minipigs, diclofenac treatment led to drug-induced hepatitis characterized by marked infiltration of neutrophils in the liver, as confirmed by specialized staining techniques (chloroacetate esterase and myeloperoxidase). pfizermedicalinformation.com This highlights the role of neutrophils in diclofenac-induced injury in larger animal models as well. pfizermedicalinformation.com

| Animal Model | NSAID Used | Key Finding | Reference |

|---|---|---|---|

| Rat | Indomethacin, Naproxen | Neutropenic rats were significantly more resistant to NSAID-induced gastric ulceration. | swolverine.com |

| Rat | Indomethacin | Neutrophil infiltration occurs within 15-30 minutes of administration. | nih.gov |

| Mouse | Indomethacin | Neutrophil depletion led to a >50% reduction in gastrointestinal injury. | frontiersin.org |

| Minipig | Diclofenac | Caused marked infiltration of neutrophils into the liver after 28 days of treatment. | pfizermedicalinformation.com |

Animal Models for Systemic Mechanistic Effects of Prostaglandin Analogs

The effects of prostaglandin analogs are not confined to the gastrointestinal tract. Various animal models have been employed to study their systemic mechanisms. For example, prostaglandin analogs have been investigated for their stimulating effects on hair growth in different animal models. In a mouse model, the administration of a PGE1 vasodilator was shown to decrease bacterial colonization around orthopedic implants in diabetic subjects by enhancing local blood supply, demonstrating a systemic effect on infection control and vascular perfusion. These studies show that the mechanisms of prostaglandin analogs have broad physiological implications beyond their well-known gastroprotective roles.

Vasodilatory Effects of PGE1 Analogs (e.g., Alprostadil) in Vascular Models

Misoprostol is a synthetic analog of Prostaglandin E1 (PGE1). PGE1 and its analogs, such as alprostadil, are known for their potent vasodilatory properties. These effects have been characterized in various vascular models.

A key study utilized a canine model of chronic cauda equina compression to assess the vasodilatory effects of a PGE1 derivative. nih.gov In this model, a balloon was used to create chronic compression of the nerve roots in the lumbar spine. nih.gov Oral administration of the PGE1 derivative resulted in significant vasodilation of the arteries supplying the nerve roots. nih.gov

| Parameter | Observation Time Post-Administration | Finding | Reference |

|---|---|---|---|

| Arterial Diameter | 60 and 75 minutes | Significantly increased compared to veins. | nih.gov |

| Arterial Blood Flow | 60 and 75 minutes | Significantly increased. | nih.gov |

| Blood Flow Velocity | Over 90 minutes | No significant change observed. | nih.gov |

| Venous Diameter | Over 90 minutes | No significant change observed. |

This study concluded that the PGE1 derivative improves arterial blood flow without inducing venous blood stasis. nih.gov Other animal models have also supported these findings. In rabbit lungs, aerosolized PGE1 was shown to protect against vascular leakage during ischemia-reperfusion. Furthermore, PGE1 is recognized for its ability to increase blood flow in skin and muscle and to promote the generation of new capillaries in ischemic skeletal muscles in animal studies.

Role in Inflammation Models and Associated Mechanisms

Prostaglandins play a complex and often dual role in inflammation, acting as both mediators and resolvers of the inflammatory response. researchgate.net Their specific function depends on the type of prostaglandin, the receptor it binds to, and the cell type involved. researchgate.net

Prostaglandins of the E-series, such as PGE2, can exhibit both pro- and anti-inflammatory effects. researchgate.net

Pro-inflammatory Actions : In the acute phase of inflammation, PGE2 can enhance the recruitment of neutrophils and macrophages and promote the secretion of pro-inflammatory cytokines. gutnliver.org

Anti-inflammatory Actions : Conversely, PGE2 can also suppress the immune response by inhibiting the production of IL-2 by T-cells, thereby reducing T-cell activation. gutnliver.org It can also promote a shift towards Th2 immune responses, which are associated with repair mechanisms. gutnliver.org

Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the study of diclofenac (B195802) sodium and misoprostol (B33685). Its versatility and sensitivity make it ideal for separating, identifying, and quantifying the individual components within a single sample.

The development of a single HPLC method capable of concurrently measuring both diclofenac sodium and misoprostol is crucial for efficiency and consistency in research settings. Several studies have focused on creating and optimizing such methods. amazonaws.com A common approach involves reversed-phase HPLC (RP-HPLC), which effectively separates the two distinct molecules.

Researchers have successfully developed methods using various stationary phases, most notably C18 and C8 columns. researchgate.netresearchgate.net For instance, one method utilizes a Thermo Hypersil BDS–C18 column (250 mm × 4.6 mm, 5.0 µm) with an isocratic mobile phase of acetonitrile (B52724) and water (85:15 v/v). researchgate.net Another established method employs a mobile phase composed of methanol (B129727) and 0.05% orthophosphoric acid (OPA) in water, adjusted to pH 2.7, in a 70:30 v/v ratio. amazonaws.comwisdomlib.org The selection of the mobile phase composition, flow rate (typically around 0.7 to 1.0 mL/min), and column type is optimized to achieve clear separation and well-defined peaks for both diclofenac sodium and misoprostol. amazonaws.comwisdomlib.org These methods are designed to be robust enough for application to bulk drug substances and formulated products without interference from excipients. amazonaws.comresearchgate.net

A study aimed at determining diclofenac sodium, misoprostol, and its related impurities utilized a Shim-Pack CLC-C8 column with a mobile phase of acetonitrile, methanol, and a pH 3.0 triethylamine (B128534) buffer (22:36:42). researchgate.net This demonstrates the adaptability of HPLC methods to simultaneously quantify the active ingredients alongside other substances of interest.

Table 1: Examples of HPLC Chromatographic Conditions for Simultaneous Analysis

| Parameter | Method 1 researchgate.net | Method 2 amazonaws.com | Method 3 researchgate.net |

|---|---|---|---|

| Column | Thermo Hypersil BDS–C18 | Thermo Hypersil BDS–C18 | Shim-Pack CLC-C8 |

| Mobile Phase | Acetonitrile: Water (85:15) | Methanol: 0.05% OPA Water pH 2.7 (70:30) | Acetonitrile:Methanol:pH 3.0 Triethylamine buffer (22:36:42) |

| Flow Rate | 1 mL/min | 0.7 mL/min | Not Specified |

| Detection (UV) | 220 nm | 235 nm | 200 nm |

For any analytical method to be considered reliable for research, it must undergo rigorous validation as per guidelines from bodies like the International Conference on Harmonisation (ICH). amazonaws.com Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy (recovery), robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: Developed HPLC methods show a good linear relationship over specified concentration ranges. For example, one method established linearity from 50-100 µg/mL for diclofenac sodium and 0.2-0.4 µg/mL for misoprostol. researchgate.net Another study confirmed linearity in the ranges of 50-100 µg/mL for diclofenac sodium and 200-400 µg/mL for misoprostol, both achieving a correlation coefficient (r²) of 0.999. amazonaws.comwisdomlib.orgwjpr.net

Precision: Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. Validated methods consistently show a relative standard deviation (RSD) of less than 2%, which is within acceptable limits and indicates a high degree of precision. amazonaws.comwisdomlib.orgwisdomlib.org

Accuracy (Recovery): Accuracy is determined by recovery studies, where a known amount of the pure drug is added to a sample and the mixture is analyzed. Studies report excellent average recovery for both diclofenac sodium and misoprostol, often between 98% and 102%. researchgate.net One specific analysis found recovery to be 99.93% for diclofenac sodium and 100.75% for misoprostol. wisdomlib.orgwisdomlib.org

LOD & LOQ: The sensitivity of the methods is confirmed by low LOD and LOQ values. In one validated method, the LOD and LOQ for diclofenac sodium were 0.26 µg/mL and 0.78 µg/mL, respectively, while for misoprostol, they were 1.87 µg/mL and 5.6 µg/mL. amazonaws.comwisdomlib.orgwjpr.net Another method reported an LOD/LOQ of 1 µg/mL / 2 µg/mL for diclofenac sodium and 0.03 µg/mL / 0.1 µg/mL for misoprostol. researchgate.net

Robustness: Robustness testing involves making deliberate small variations to method parameters (like mobile phase composition, pH, or flow rate) to ensure the method remains unaffected. The consistent results under these variations confirm the method's reliability for routine use. researchgate.netwisdomlib.org

Table 2: Summary of Validation Parameters from Different HPLC Research Methods

| Parameter | Diclofenac Sodium | Misoprostol | Source(s) |

|---|---|---|---|

| Linearity Range | 50-100 µg/mL | 200-400 µg/mL | wisdomlib.org, amazonaws.com, wjpr.net |

| Correlation Coefficient (r²) | 0.999 | 0.999 | wisdomlib.org, wisdomlib.org |

| Precision (%RSD) | < 2% | < 2% | wisdomlib.org, amazonaws.com |

| Accuracy (% Recovery) | 99.93% | 100.75% | wisdomlib.org, wisdomlib.org |

| LOD | 0.26 µg/mL | 1.87 µg/mL | wisdomlib.org, amazonaws.com, wjpr.net |

| LOQ | 0.78 µg/mL | 5.6 µg/mL | wisdomlib.org, amazonaws.com, wjpr.net |

In the HPLC analysis of diclofenac sodium and misoprostol, Ultraviolet (UV) detection is the most commonly applied technique. amazonaws.comresearchgate.net This is because both compounds possess chromophores—parts of the molecule that absorb UV light—allowing for their detection and quantification. The selection of a specific wavelength is critical for achieving maximum sensitivity and selectivity.

Researchers have employed a range of UV wavelengths depending on the specific method parameters. Wavelengths such as 200 nm, 220 nm, 235 nm, and 281 nm have been successfully used in various studies. amazonaws.comresearchgate.netresearchgate.net For instance, a method using a methanol and water mobile phase set the UV detector to 235 nm, which provided good resolution and sensitivity for both compounds. amazonaws.com Another method, developed for the simultaneous determination of the active ingredients and related impurities, used a detection wavelength of 200 nm. researchgate.net The use of a photodiode array (PDA) detector can be particularly advantageous as it can acquire a full UV spectrum at each point in the chromatogram, aiding in peak identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling in Research

While HPLC-UV is excellent for quantifying parent compounds, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a more powerful tool for metabolite profiling due to its superior sensitivity and specificity. This technique is essential for understanding the metabolic fate of diclofenac and misoprostol in biological systems.

Research has shown that diclofenac is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. nih.gov LC-MS/MS analysis can identify and quantify the resulting mono-hydroxylated metabolites, such as 5'-hydroxydiclofenac and 4'-hydroxydiclofenac. nih.gov Similarly, misoprostol is rapidly de-esterified in the body to its pharmacologically active metabolite, misoprostol acid. mdpi.com Ultra-sensitive UHPLC-MS/MS methods have been developed and validated to determine misoprostol acid in various biological matrices like whole blood and placenta. mdpi.com In some forensic cases, toxicological analysis of pills has used UHPLC-MS/MS to confirm the presence of both diclofenac and misoprostol. mdpi.com The high sensitivity of this technique is highlighted by its ability to achieve a limit of detection for misoprostol acid as low as 25 pg/mL. mdpi.com

Spectrophotometric Analysis in Research Settings

UV-Visible spectrophotometry offers a simpler, more accessible method for quantitative analysis in certain research applications, particularly for quality control tests like dissolution studies of tablet formulations. biorxiv.orgijprajournal.com This technique measures the amount of light absorbed by a sample at a specific wavelength.

In the context of diclofenac sodium and misoprostol combination tablets, spectrophotometry is used to determine the rate of drug release from the dosage form over time. biorxiv.orgbiorxiv.org For these dissolution tests, samples are withdrawn at various intervals and their absorbance is measured. Research has utilized wavelengths such as 276 nm or 280 nm to analyze diclofenac sodium and 237 nm for misoprostol. biorxiv.orgijprajournal.com While not as selective as HPLC, when used for analyzing single components or in well-defined systems like dissolution media, spectrophotometry provides a reliable and efficient analytical tool. ijprajournal.com

Research on Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical research and quality control. It involves the identification and quantification of any unwanted chemicals, such as degradation products or intermediates from the synthesis process, in the final drug product. Regulatory guidelines require that impurities above a certain threshold be identified and characterized. fda.gov

RP-HPLC is the primary technique used for impurity profiling of diclofenac sodium and misoprostol. researchgate.netlongdom.org Specific methods have been developed with the express purpose of separating the two active ingredients from their known related substances. researchgate.net One such method was able to simultaneously determine diclofenac sodium, misoprostol, and misoprostol-related impurities in a single chromatographic run. researchgate.net The development of these stability-indicating methods is vital, as they can be used to monitor the drug product over time and under various stress conditions (e.g., heat, light, humidity) to identify any degradation products that may form. This ensures that the product remains within its safety and quality specifications throughout its shelf life.

Synthetic Chemistry Research of Misoprostol

Investigation of Synthesis Pathways for Misoprostol (B33685)

The synthesis of Misoprostol has been a subject of considerable research, with various pathways developed to construct this complex molecule. A prominent method that has been explored is the use of cuprate (B13416276) coupling reactions. This approach typically involves the conjugate addition of an organocuprate reagent to a cyclopentenone intermediate.

One of the key challenges in Misoprostol synthesis is the efficient and stereocontrolled construction of the two side chains on the cyclopentanone (B42830) core. The cuprate coupling strategy has proven effective in this regard. The process generally involves the preparation of a vinylcuprate reagent, which is then reacted with a protected cyclopentenone derivative.

Table 1: Key Steps in a Representative Cuprate Coupling Approach to Misoprostol Synthesis

| Step | Description |

| 1. Preparation of the Cyclopentenone Intermediate | Synthesis of a suitably functionalized and protected cyclopentenone ring, which serves as the electrophile in the cuprate addition step. |

| 2. Formation of the Organocuprate Reagent | Preparation of a higher-order vinylcuprate reagent containing the C13-C20 side chain of Misoprostol. This is often generated from a corresponding vinylstannane or vinyliodide precursor. |

| 3. Cuprate Conjugate Addition | The stereoselective 1,4-addition of the organocuprate to the cyclopentenone intermediate to introduce the lower side chain. |

| 4. Trapping of the Enolate | The resulting enolate from the conjugate addition is trapped with an electrophile that will be converted into the upper carboxylic acid side chain. |

| 5. Elaboration of the Side Chains and Deprotection | Functional group manipulations and removal of protecting groups to yield the final Misoprostol molecule. |

Stereochemical Considerations in Misoprostol Synthesis

Misoprostol is a chiral molecule with multiple stereocenters, and its biological activity is dependent on the specific stereochemistry of these centers. Commercially available Misoprostol is a racemic mixture of four stereoisomers. The control of stereochemistry during the synthesis is, therefore, a critical aspect of the research in this area.

The relative stereochemistry of the substituents on the cyclopentanone ring is crucial for the desired pharmacological activity. The key stereocenters that need to be controlled during the synthesis are at C8, C11, C12, and C16. The stereochemistry at C11 and C12 is particularly important for the proper orientation of the two side chains.

Table 2: Stereoisomers of Misoprostol

| Stereoisomer | Chirality at C8 | Chirality at C11 | Chirality at C12 | Chirality at C16 |

| (11R, 16S)-Misoprostol | R/S | R | R | S |

| (11R, 16R)-Misoprostol | R/S | R | R | R |

| (11S, 16S)-Misoprostol | R/S | S | S | S |

| (11S, 16R)-Misoprostol | R/S | S | S | R |

The development of stereoselective synthetic routes has been a major focus of research. This includes the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysts to control the stereochemical outcome of key reactions, such as the conjugate addition step. The stereochemical integrity of the final product is typically confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography.

Studies on Intramolecular Isomerization Processes

The stability of Misoprostol and its potential for isomerization under certain conditions have been investigated. One area of study has been the intramolecular isomerization between different forms of Misoprostol. For instance, research has been conducted on the conversion of A-type Misoprostol (A-MP) to B-type Misoprostol (B-MP).

One study reported the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, to facilitate this intramolecular isomerization. This process was found to be effective for the separation of enantio-pure isomers without the formation of impurities. The chemical structures of the resulting isomers were confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass spectroscopy.

Table 3: Spectroscopic Data for A-type and B-type Misoprostol

| Spectroscopic Technique | A-type Misoprostol (A-MP) | B-type Misoprostol (B-MP) |